molecular formula C8H4F4O2 B1297683 Methyl 2,3,4,5-tetrafluorobenzoate CAS No. 5292-42-2

Methyl 2,3,4,5-tetrafluorobenzoate

Cat. No. B1297683
CAS RN: 5292-42-2
M. Wt: 208.11 g/mol
InChI Key: MAEQYZYOSFAUAF-UHFFFAOYSA-N
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Description

“Methyl 2,3,4,5-tetrafluorobenzoate” is a chemical compound with the molecular formula C8H4F4O2 . It is used in the synthesis of diterpenoid analogs as antitumor compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3,4,5-tetrafluorobenzoate” consists of a benzoate core with four fluorine atoms and a methyl ester group . The InChI code for this compound is 1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,3,4,5-tetrafluorobenzoate” has a molecular weight of 208.11 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 223 . It is a solid or semi-solid or liquid at room temperature .

Scientific Research Applications

Synthesis of Halogenated Benzoic Acids

Methyl 2,3,4,5-tetrafluorobenzoate serves as a precursor in the synthesis of various halogenated benzoic acids. For instance, it is used in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid through a multi-step process, indicating its role in creating structurally diverse compounds (Yu et al., 2015).

Pharmaceutical Intermediate Production

This compound is vital in pharmaceutical research, particularly as an intermediate in the production of other compounds. For example, it is used in the transformation of tetrafluorophthalic acid to tetrafluorobenzoic acid, a crucial step in pharmaceutical synthesis (Fu et al., 2016).

Organic Synthesis and Chemical Modifications

Methyl 2,3,4,5-tetrafluorobenzoate is utilized in various organic synthesis processes. It's involved in the oxidation and halogenation of related compounds, highlighting its role in creating diverse chemical structures (Shirley, 1994).

Analytical Chemistry Studies

In analytical chemistry, this compound aids in studying molecular structures, as seen in the intermolecular hydrogen bonding and vibrational assignments of related compounds using density functional theory (Subhapriya et al., 2017).

Coordination Chemistry

It's also significant in coordination chemistry. For instance, its derivatives are used in the synthesis and structural analysis of various metal complexes, demonstrating its role in developing novel materials (Sharutin et al., 2020).

Photolysis Studies

This compound is studied in the context of laser flash photolysis, providing insights into the behavior of fluorinated aryl azides, which is essential for understanding photoaffinity labeling (Schnapp & Platz, 1993).

Safety And Hazards

“Methyl 2,3,4,5-tetrafluorobenzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

methyl 2,3,4,5-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQYZYOSFAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344996
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4,5-tetrafluorobenzoate

CAS RN

5292-42-2
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 100 ml three necked flask, 20 g (0.079 mol) of the 3,4,5,6-tetrafluorophthalic acid-monomethyl ester prepared in Example 14, and 27.9 g (0.079 mol) of tri-n-octylamine were charged, and the mixture was heated and stirred at 140° C. for 4 hours. After completion of the reaction, the reaction mixture was separated by distillation to obtain 15.5 g of 2,3,4,5-tetrafluorobenzoic acid methyl ester. The yield was 94.2%.
Name
3,4,5,6-tetrafluorophthalic acid-monomethyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer, 20 g (0.091 mol) of the tetrafluorophthalic anhydride prepared in Example 3 and 32.2 g (0.091 mol) of tri-n-octylamine were charged and 3.5 g (0.109 mol) of methanol was dropwise added thereto. Then, the mixture was reacted at 140° C. for 4 hours. After completion of the reaction, the reaction mixture was separated by distillation to obtain 17.5 g of 3,4,5,6-tetrafluorobenzoic acid methyl ester. The yield was 92.3%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1c(F)c(F)c(F)c(F)c1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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